BTX161
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTX161 is a thalidomide analogue known for its potent ability to degrade Casein Kinase 1 alpha (CKIα). This compound has shown significant efficacy in mediating CKIα degradation in human acute myeloid leukemia (AML) cells, outperforming lenalidomide. This compound also activates the DNA damage response (DDR) and p53, while stabilizing the p53 antagonist MDM2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
BTX161 is synthesized through a series of chemical reactions starting from thalidomide. The synthetic route involves the modification of the thalidomide structure to enhance its CKIα degradation properties. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the optimized synthetic route. The process includes rigorous quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for various applications .
Chemical Reactions Analysis
Types of Reactions
BTX161 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, which may have different biological activities.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions to introduce new functional groups.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
BTX161 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of CKIα and its effects on cellular processes.
Biology: Employed in research to understand the role of CKIα in cell signaling pathways and its implications in diseases.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly acute myeloid leukemia, by targeting CKIα.
Industry: Utilized in the development of new drugs and therapeutic agents that target CKIα and related pathways
Mechanism of Action
BTX161 exerts its effects by binding to CKIα and promoting its degradation through the ubiquitin-proteasome system. This degradation leads to the activation of the DNA damage response (DDR) and p53, which are crucial for maintaining genomic stability. Additionally, this compound stabilizes the p53 antagonist MDM2, further enhancing its therapeutic potential .
Comparison with Similar Compounds
BTX161 is compared with other thalidomide analogues such as lenalidomide and pomalidomide. While all these compounds target CKIα, this compound has shown superior efficacy in degrading CKIα and activating DDR and p53. Other similar compounds include:
Lenalidomide: Another thalidomide analogue with CKIα degradation properties but less potent than this compound.
Pomalidomide: Similar to lenalidomide but with different pharmacokinetic properties.
BTX252, BTX293, BTX299: Novel cereblon-targeting small molecules that promote the degradation of CKIα and other substrates
This compound stands out due to its higher potency and effectiveness in mediating CKIα degradation and activating key cellular pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(3S)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-4-2-5-10-11(9)8-17(15(10)20)12-6-3-7-13(18)16-14(12)19/h2,4-5,12H,3,6-8H2,1H3,(H,16,18,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIZBMYCKRUTHY-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CN(C(=O)C2=CC=C1)C3CCCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CN(C(=O)C2=CC=C1)[C@H]3CCCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.